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Compound of Interest

Compound Name: 1,13-Tetradecadien-4-ol

Cat. No.: B15092361

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with potential applications in
various fields of chemical research, including pheromone synthesis and as a building block in
the development of novel therapeutic agents. A thorough understanding of its spectroscopic
characteristics is paramount for its identification, purification, and elucidation of its role in
chemical and biological processes. This technical guide provides a summary of the predicted
spectroscopic data for 1,13-Tetradecadien-4-ol, along with generalized experimental protocols
for its synthesis and analysis. Due to the limited availability of published experimental data for
this specific compound, the following spectral information is predicted based on the analysis of
structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, *H NMR, 13C NMR, and
infrared spectroscopy data for 1,13-Tetradecadien-4-ol. These predictions are based on
established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for 1,13-Tetradecadien-4-ol
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Technique Predicted Observation Interpretation
o Corresponds to the molecular
Electron lonization (EI-MS) Molecular lon (M+): m/z 210 ]
weight of C14aH260.
Fragment: m/z 192 Loss of H20 (M* - 18).
Fragment: m/z 181 Loss of ethyl group (M* - 29).

Cleavage adjacent to the

Fragment: m/z 153
hydroxyl group.

Likely corresponds to a stable

Base Peak: m/z 57

carbocation fragment.

High-Resolution Mass
Spectrometry (HRMS)

Calculated m/z

210.1984 (for C14H260)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 'H NMR Spectral Data for 1,13-Tetradecadien-4-ol (Solvent: CDCls,

Reference: TMS at 0.00 ppm)

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~5.80 ddt 1H H-2
~5.00-4.90 m 2H H-1
~5.80 ddt 1H H-13
~4.95-4.85 m 2H H-14
~3.60 m 1H H-4
~2.10-2.00 m 2H H-3
~2.05-1.95 m 2H H-12
~1.60 s (broad) 1H -OH
~1.50-1.20 m 12H H-5 to H-11 (-(CH2)7-)
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Table 3: Predicted 13C NMR Spectral Data for 1,13-Tetradecadien-4-ol (Solvent: CDClIs,
Reference: CDCls at 77.16 ppm)

Chemical Shift (8, ppm) Assignment
~139.0 C-13

~138.5 C-2

~114.5 C-14

~114.2 C-1

~72.0 C-4

~38.0 C-3

~33.8 C-12
~32.0-25.0 C-5t0C-11

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for 1,13-Tetradecadien-4-ol

Wavenumber (cm—1) Intensity Assignment
~3350 Broad, Strong O-H stretch (alcohol)
~3080 Medium =C-H stretch (alkene)
~2930, ~2855 Strong C-H stretch (alkane)
~1640 Medium C=C stretch (alkene)

C-O stretch (secondary
~1050 Strong

alcohol)

=C-H bend (alkene, out-of-
~990, ~910 Strong

plane)

Experimental Protocols
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The following sections detail generalized methodologies for the synthesis and spectroscopic
analysis of 1,13-Tetradecadien-4-ol.

Synthesis of 1,13-Tetradecadien-4-ol

A plausible synthetic route to 1,13-Tetradecadien-4-ol involves the Grignard reaction between
acrolein and a long-chain Grignard reagent.

Materials:

e 11-Bromoundec-1-ene

e Magnesium turnings

o Dry diethyl ether or tetrahydrofuran (THF)

e Acrolein

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in dry
diethyl ether. A solution of 11-bromoundec-1-ene in dry diethyl ether is added dropwise to
initiate the reaction. The mixture is refluxed until most of the magnesium has reacted to form
the Grignard reagent.

» Reaction with Acrolein: The Grignard reagent is cooled in an ice bath, and a solution of
freshly distilled acrolein in dry diethyl ether is added dropwise with vigorous stirring. The
reaction is allowed to proceed at room temperature for several hours.

o Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
NH4Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
The combined organic extracts are washed with brine, dried over anhydrous Na2SOa4, and
the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using
a mixture of hexane and ethyl acetate as the eluent to yield pure 1,13-Tetradecadien-4-ol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent).

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

'H NMR Acquisition: Standard proton NMR spectra are acquired with a spectral width of 16
ppm, a relaxation delay of 1 s, and 16 scans.

13C NMR Acquisition: Proton-decoupled carbon NMR spectra are acquired with a spectral
width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve an
adequate signal-to-noise ratio.

Mass Spectrometry (MS):

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source. For high-resolution data, an electrospray ionization time-of-
flight (ESI-TOF) mass spectrometer can be used.

GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the
carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50
°C) to a high temperature (e.g., 250 °C) to ensure separation. The mass spectrometer is
operated in El mode at 70 eV.

HRMS Conditions: The sample is dissolved in a suitable solvent (e.g., methanol with a small
amount of sodium iodide for sodiated adduct formation) and infused into the ESI source.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total
reflectance (ATR) accessory.
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o Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR
crystal.

e Acquisition: The spectrum is recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, An air background is collected prior to the sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 1,13-Tetradecadien-4-ol.

Caption: Synthesis and Spectroscopic Analysis Workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,13-Tetradecadien-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15092361#spectroscopic-data-for-1-13-
tetradecadien-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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